molecular formula C17H12F5NO3 B1613207 Pentafluorophenyl 4-morpholin-4-ylbenzoate CAS No. 921938-51-4

Pentafluorophenyl 4-morpholin-4-ylbenzoate

Cat. No.: B1613207
CAS No.: 921938-51-4
M. Wt: 373.27 g/mol
InChI Key: UJYQDNSLPIRXRT-UHFFFAOYSA-N
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Description

Overview of Activated Carboxylic Acid Esters in Modern Organic Synthesis

In the field of organic chemistry, the formation of an amide bond is a fundamental transformation. Carboxylic acids, while abundant, are generally unreactive towards amines under mild conditions. To facilitate this crucial reaction, chemists often employ "activated" forms of carboxylic acids, with activated esters being a prominent class. These esters are characterized by the presence of an electron-withdrawing group in the alcohol portion of the ester, which enhances the electrophilicity of the carbonyl carbon and transforms the alcohol moiety into a good leaving group. This activation allows for efficient acylation of nucleophiles, such as amines, to form amides under gentle conditions, minimizing the risk of side reactions and racemization of stereocenters.

The Prominent Role of Pentafluorophenyl (PFP) Esters as Electrophilic Acylating Reagents

Among the various types of activated esters, pentafluorophenyl (PFP) esters have emerged as particularly powerful reagents for electrophilic acylation. The high degree of fluorination on the phenyl ring makes the pentafluorophenoxy group an exceptionally good leaving group due to its high electronegativity and the stability of the resulting pentafluorophenoxide anion. This leads to a significant enhancement of the ester's reactivity towards nucleophiles.

Positioning of Pentafluorophenyl 4-morpholin-4-ylbenzoate within the Activated Ester Landscape

The synthesis of this compound likely involves the reaction of 4-(morpholin-4-yl)benzoic acid with pentafluorophenol (B44920) in the presence of a coupling agent. The precursor, 4-(morpholin-4-yl)benzoic acid, can be synthesized from morpholine (B109124) and 4-chlorobenzonitrile, followed by hydrolysis of the nitrile group. researchgate.net

While specific comparative reactivity data for this compound is not extensively documented in publicly available literature, its position within the activated ester landscape can be inferred from the well-established high reactivity of PFP esters in general. It is designed to be a highly efficient acylating agent, suitable for applications where rapid and clean amide bond formation is required.

Interactive Data Table: Reactivity and Stability of Selected Activated Esters

Activated EsterRelative Reactivity with AmineRelative Hydrolytic Stability
Pentafluorophenyl (PFP) EsterHighHigh
N-Hydroxysuccinimidyl (NHS) EsterVery HighModerate
p-Nitrophenyl (PNP) EsterModerateLow
2,3,5,6-Tetrafluorophenyl (TFP) EsterHighHigh

This table provides a qualitative comparison based on available literature. epa.gov Actual rates can vary depending on the specific substrate and reaction conditions.

Research Significance and Interdisciplinary Applications of PFP Esters

The robust nature and high reactivity of PFP esters have led to their widespread use in several interdisciplinary fields. In proteomics, they are employed for the chemical modification of proteins, such as the attachment of labels or tags for detection and analysis. The ability of PFP esters to react efficiently with the primary amine groups of lysine (B10760008) residues on protein surfaces under mild aqueous conditions makes them ideal for such bioconjugation reactions.

The specific compound, this compound, is marketed as a specialty chemical for research purposes, particularly in proteomics. While detailed application notes for this specific molecule are scarce, its structure suggests its potential use as a reagent for introducing a morpholine-containing tag onto biomolecules. The morpholine group can impart desirable properties, such as improved aqueous solubility or specific binding interactions, to the modified protein.

Furthermore, the general class of PFP esters is invaluable in the synthesis of polymers and materials science. They can be used to create functionalized polymers by reacting a PFP-activated monomer with various amine-containing molecules. This approach allows for the straightforward production of a diverse range of materials with tailored properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 4-morpholin-4-ylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F5NO3/c18-11-12(19)14(21)16(15(22)13(11)20)26-17(24)9-1-3-10(4-2-9)23-5-7-25-8-6-23/h1-4H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJYQDNSLPIRXRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40640181
Record name Pentafluorophenyl 4-(morpholin-4-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

921938-51-4
Record name Pentafluorophenyl 4-(morpholin-4-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Pentafluorophenyl Esters and Analogues

General Synthesis of Pentafluorophenyl Esters from Carboxylic Acids

The conversion of carboxylic acids into their corresponding pentafluorophenyl esters is the most common approach for their synthesis. This transformation can be achieved through several reliable methods, each with its own set of advantages and specific applications.

Direct Activation with Pentafluorophenyl Trifluoroacetate (B77799) (PFP-TFA)

A highly effective method for the direct conversion of a carboxylic acid to its PFP ester involves the use of pentafluorophenyl trifluoroacetate (PFP-TFA). google.com This reagent facilitates a one-pot protection and activation of carboxylic acids. google.com The reaction typically proceeds at room temperature in the presence of a base, such as pyridine (B92270) or a polymer-supported equivalent, in a suitable solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). google.comfluorine1.ru PFP-TFA is particularly advantageous for its ability to simultaneously protect and activate amino and thiol carboxylic acids. google.com

The reaction mechanism is believed to involve the formation of a mixed anhydride (B1165640) intermediate, which is then attacked by the pentafluorophenoxide ion. The use of polymer-bound bases simplifies the workup, as the base and any byproducts can be removed by simple filtration. google.com

Table 1: Direct Activation of Carboxylic Acids with PFP-TFA

Carboxylic Acid Base Solvent Reaction Time Yield (%) Reference
3,4-Dimethylbenzoic Acid Polyvinylpyridine/Poly-DMAP DMF Overnight Not specified google.com
General Amino Acids Pyridine DMF Not specified Good google.com

Coupling Reagents in PFP Esterification (e.g., BOP Reagent, EDC)

Carbodiimides and phosphonium (B103445) salts are widely employed as coupling reagents to facilitate the esterification of carboxylic acids with pentafluorophenol (B44920). These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the hydroxyl group of pentafluorophenol.

BOP Reagent: The (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) reagent is a powerful coupling agent used in peptide synthesis and can also be applied to the synthesis of esters. researchgate.net The reaction typically involves the carboxylic acid, pentafluorophenol, the BOP reagent, and a non-nucleophilic base like diisopropylethylamine (DIEA) in a solvent such as DMF. reddit.com The BOP reagent is known for its high coupling efficiency and suppression of side reactions, although it produces a carcinogenic byproduct, HMPA. researchgate.net

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): EDC is a water-soluble carbodiimide (B86325) that is frequently used for the synthesis of PFP esters. reddit.comorganic-chemistry.org The reaction is typically carried out by mixing the carboxylic acid, pentafluorophenol, EDC, and often a catalyst such as 4-(dimethylamino)pyridine (DMAP) in an anhydrous solvent like dichloromethane (B109758) (DCM) or DMF. organic-chemistry.orgrsc.org The water-soluble nature of EDC and its urea (B33335) byproduct simplifies the purification process, as they can be removed by aqueous workup. reddit.com The reaction is often performed at 0°C to room temperature. rsc.org

Table 2: PFP Esterification using Coupling Reagents

Carboxylic Acid Coupling Reagent Base/Additive Solvent Reaction Time Yield (%) Reference
General Carboxylic Acids DCC DMAP (cat.) CH₂Cl₂ 3 h Good rsc.org
(E)-Cinnamic Acid EDC DMAP Acetonitrile 45 min High organic-chemistry.org
Boc-His(Tos) BOP DIEA DMF Not specified Good tcichemicals.com

In Situ Generation of PFP Esters

In certain applications, PFP esters can be generated in situ and used immediately in a subsequent reaction. One such method involves the use of pentafluoropyridine (B1199360) to generate acyl fluorides from carboxylic acids under mild conditions. These acyl fluorides can then react with a nucleophile, such as an alcohol, to form the corresponding ester in a one-pot procedure. rsc.orgresearchgate.net This methodology provides a straightforward route to esters directly from the parent carboxylic acids without the need to isolate the activated intermediate. rsc.org

Another approach for the in situ generation and reaction of PFP esters involves electrochemical methods. An electrochemical coupling of carboxylic acids with pentafluorophenol has been developed, which avoids the need for external dehydrating agents by generating the reactive species in situ through anodic oxidation. researchgate.net

Specific Synthetic Routes to Pentafluorophenyl 4-morpholin-4-ylbenzoate and Related Morpholinylbenzoates

While a specific, detailed synthesis for this compound is not extensively documented in readily available literature, its synthesis can be confidently inferred from established methodologies. The primary route would involve the preparation of 4-morpholin-4-ylbenzoic acid followed by its esterification with pentafluorophenol.

A documented synthesis of 4-(morpholin-4-yl)benzoic acid starts from the reaction of morpholine (B109124) with 4-chlorobenzonitrile, followed by hydrolysis of the resulting 4-(morpholin-4-yl)benzonitrile with sodium hydroxide. nih.gov

Once 4-morpholin-4-ylbenzoic acid is obtained, it can be converted to this compound using the general methods described in section 2.1. A plausible and efficient method would be the use of a carbodiimide coupling reagent like EDC in the presence of DMAP and pentafluorophenol in an anhydrous solvent like DCM.

Hypothetical Synthesis of this compound:

Step 1: Synthesis of 4-morpholin-4-ylbenzoic acid. This would follow the literature procedure starting from morpholine and 4-chlorobenzonitrile. nih.gov

Step 2: Esterification. To a solution of 4-morpholin-4-ylbenzoic acid and pentafluorophenol in anhydrous DCM at 0 °C, EDC and a catalytic amount of DMAP would be added. The reaction would be stirred at room temperature until completion, as monitored by thin-layer chromatography. The workup would involve washing with aqueous solutions to remove the EDC byproduct and excess reagents, followed by purification by column chromatography to yield the desired this compound.

Utilization of Polymer-Supported Reagents and Catalysts in PFP Ester Synthesis

The use of polymer-supported reagents and catalysts offers significant advantages in organic synthesis, primarily in simplifying product purification and enabling the recycling and reuse of expensive or toxic reagents. researchgate.net

In the context of PFP ester synthesis, polymer-supported carbodiimides, such as a polymer-bound dicyclohexylcarbodiimide (B1669883) (DCC), can be used to facilitate the esterification of carboxylic acids with pentafluorophenol. The key benefit is that the insoluble polymer-bound urea byproduct can be easily removed by filtration, streamlining the purification process. mdpi.com Similarly, polymer-supported bases like polyvinylpyridine or poly-DMAP can be employed in PFP-TFA mediated esterifications, allowing for easy removal of the base after the reaction. google.com

Furthermore, polymer-supported catalysts, such as polymer-bound phosphine (B1218219) ligands for palladium catalysts, have been developed for various coupling reactions. tcichemicals.com While not directly for PFP ester synthesis, these technologies highlight the potential for developing reusable catalytic systems for esterification reactions. The reusability of these supported catalysts is a key feature, although a gradual decrease in activity over several cycles is sometimes observed. tcichemicals.com

Table 3: Application of Polymer-Supported Reagents in Ester Synthesis

Reaction Type Polymer-Supported Reagent/Catalyst Advantage Reusability Reference
N-acylation of purine (B94841) nucleosides Polymer-supported carbodiimide Avoids contamination with DCU Yes mdpi.com
Amide library formation Polyvinylpyridine and Poly-DMAP Simplified workup (filtration) Not specified google.com
Suzuki-Miyaura coupling Polymer-supported Pd(II) catalysts Good recyclability, low Pd leaching Yes (up to 5 cycles)

Fundamental Reactivity and Mechanistic Investigations of Pentafluorophenyl Esters

Nucleophilic Acyl Transfer Reactions of PFP Esters

The primary mode of reactivity for PFP esters is nucleophilic acyl substitution. rsc.orgmasterorganicchemistry.com This process involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate results in the expulsion of the stable pentafluorophenoxide anion and the formation of a new acylated product. masterorganicchemistry.comwikipedia.org PFP esters are recognized as leading forms of 'active esters' designed specifically for these transformations. rsc.org

Pentafluorophenyl esters are exceptionally effective reagents for the formation of amide bonds through reactions with primary and secondary amines. wikipedia.orgprecisepeg.combroadpharm.com This high reactivity allows the amidation to proceed rapidly, often at room temperature and without the need for catalysts. nih.govresearchgate.net The reaction is a cornerstone of peptide synthesis and bioconjugation, where the efficient and chemoselective coupling of carboxylic acids (activated as PFP esters) to amines is crucial. wikipedia.orgnih.gov

The general reaction proceeds as follows: a primary or secondary amine, acting as the nucleophile, attacks the carbonyl carbon of the PFP ester. chemguide.co.uklibretexts.org This is followed by the elimination of pentafluorophenol (B44920), yielding the corresponding amide. wikipedia.org The process is often so efficient that it can be carried out in various solvents, including dichloromethane (B109758), dimethylformamide (DMF), and tetrahydrofuran (B95107) (THF). researchgate.netgoogle.com In some cases, the addition of a non-nucleophilic base, such as diisopropylethylamine (DIEA), can accelerate the reaction, particularly when dealing with less reactive amines. google.com

Compared to other common activated esters, such as N-hydroxysuccinimidyl (NHS) esters, PFP esters exhibit significantly greater resistance to spontaneous hydrolysis, especially in aqueous buffer systems used for bioconjugation. wikipedia.orgprecisepeg.combroadpharm.comprecisepeg.com This enhanced stability leads to more efficient and reliable conjugation reactions with amine-containing biomolecules like proteins and oligonucleotides. precisepeg.comprecisepeg.com

Reactant 1Reactant 2Reaction ConditionsProduct TypeKey FindingReference
PFP EsterPrimary or Secondary AmineRoom temperature, often no catalyst needed. Solvents like DMF, THF, CH₂Cl₂.AmidePFP esters are highly reactive and form amides efficiently. precisepeg.combroadpharm.comnih.gov
PEG PFP EsterAmine-containing biomolecules (e.g., proteins)Aqueous buffer (pH 7.2-8.5), room temperature for 1-4 hours or 4°C overnight.PEGylated AmidePFP esters are more stable against hydrolysis than NHS esters, leading to higher efficiency in bioconjugation. precisepeg.comprecisepeg.com
PFP EsterAmines (e.g., benzylamine)THF, requires tertiary amine base (e.g., polymer-bound DIEA) to accelerate.AmideThe reaction can be sluggish without a base but is completed within hours upon its addition. google.com
Carboxylic AcidPentafluorophenol and DCC/DICDichloromethane (CH₂Cl₂), room temperature.PFP EsterPFP esters are easily prepared from the parent carboxylic acid and pentafluorophenol using a carbodiimide (B86325) coupling agent. researchgate.net

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. wikipedia.org For PFP esters, this involves the substitution of the pentafluorophenoxy group with a different alkoxy or aryloxy group. The reaction is typically catalyzed by an acid or a base. wikipedia.org The base catalyst functions by deprotonating the incoming alcohol, increasing its nucleophilicity, while an acid catalyst protonates the carbonyl oxygen of the ester, enhancing its electrophilicity. wikipedia.org

The mechanism involves the nucleophilic attack of an alcohol on the PFP ester's carbonyl carbon, forming a tetrahedral intermediate. wikipedia.org This intermediate then collapses, eliminating the highly stable pentafluorophenoxide leaving group to form a new, different ester. wikipedia.org While highly efficient for amidation, the reaction of PFP esters with alcohols is generally slower than with amines, a property that forms the basis of their chemoselectivity.

Chemoselectivity and Orthogonal Reactivity in PFP Ester Transformations

A significant advantage of PFP esters in chemical synthesis is their predictable chemoselectivity, which allows for the modification of specific functional groups within a multifunctional molecule.

PFP esters exhibit a strong preference for reacting with primary and secondary amines over other common nucleophiles such as alcohols and thiols. researchgate.net This high chemoselectivity is attributed to the greater nucleophilicity of amines compared to alcohols or thiols under neutral or mildly basic conditions. This property is particularly valuable in the modification of complex biomolecules, which often possess a variety of functional groups. precisepeg.com For instance, PFP esters can be used to selectively acylate lysine (B10760008) side chains (primary amines) in a protein without significantly reacting with the hydroxyl groups of serine, threonine, or tyrosine residues. precisepeg.comprecisepeg.com This selective reactivity allows for precise, site-specific modifications under mild conditions. nih.gov

The reactivity of activated esters can be tuned by modifying the electronic properties of the leaving group. This principle enables orthogonal or sequential reactions in systems containing multiple, distinct activated esters. For example, a system containing both a highly reactive pentafluorophenyl ester and a less reactive ortho-fluorophenyl ester can undergo sequential amide bond formation. nih.gov

In a study by Baltzer and co-workers, a molecule containing both ester types was first reacted with a peptide. nih.gov The more reactive PFP ester coupled selectively, leaving the ortho-fluorophenyl ester intact. nih.gov Subsequently, the remaining less reactive ester could be coupled with a second peptide in a separate step, demonstrating differential reactivity that allows for the controlled, stepwise assembly of complex molecular architectures. nih.gov

Ester TypeRelative ReactivityApplicationReference
Pentafluorophenyl (PFP) EsterHighRapid reaction with amines, first to react in a mixed system. nih.gov
ortho-Fluorophenyl EsterLowerReacts after the PFP ester has been consumed, allowing for sequential conjugation. nih.gov
N-Hydroxysuccinimidyl (NHS) EsterHigh (but more prone to hydrolysis)Commonly used for bioconjugation, but less stable in aqueous media than PFP esters. wikipedia.orgprecisepeg.com

C-O Acyl Cleavage Pathways in Transition-Metal Catalysis

While the dominant reaction pathway for PFP esters is nucleophilic acyl substitution (cleavage of the acyl-OAr bond), alternative cleavage patterns can be accessed using transition-metal catalysis. The cleavage of the C(acyl)-O bond is a less common but synthetically valuable transformation. For esters in general, transition-metal-catalyzed hydrogenolysis can achieve C–O bond cleavage. For instance, a cobalt(I) complex has been shown to catalyze the hydrogenolysis of benzyl (B1604629) benzoate (B1203000) derivatives via β-C–O cleavage. rsc.org

In the context of perfluorinated aromatic compounds, transition-metal-catalyzed cleavage of the strong C–F bond is a known process. nih.govresearchgate.net However, reactions involving the cleavage of the C(acyl)-OC₆F₅ bond in PFP esters are not as extensively documented as their nucleophilic substitution reactions. The high stability of the pentafluorophenoxide leaving group strongly favors the conventional acyl transfer pathway. Nonetheless, specialized catalytic systems could potentially be designed to intercept the ester and promote alternative transformations, such as decarbonylative coupling, although this remains a developing area of research.

Mechanistic Elucidation of Acyl Transfer

The high reactivity of pentafluorophenyl (PFP) esters in acyl transfer reactions, particularly aminolysis, is central to their utility in chemical synthesis and bioconjugation. This reactivity stems from the electron-withdrawing nature of the pentafluorophenyl group, which renders the ester carbonyl carbon highly electrophilic and the pentafluorophenoxide a stable leaving group. nih.govrsc.org The mechanism of this fundamental transformation has been the subject of detailed investigation, revealing pathways that are influenced by reaction conditions and the nature of the nucleophile.

The primary pathway for the reaction of pentafluorophenyl esters with nucleophiles, such as amines, is the nucleophilic acyl substitution, which proceeds via a two-step addition-elimination mechanism. chemistrysteps.com This process is initiated by the attack of the nucleophile on the electrophilic carbonyl carbon of the ester. This initial addition step breaks the carbonyl π-bond and leads to the formation of a transient, negatively charged tetrahedral intermediate. chemistrysteps.comresearchgate.net

In the subsequent elimination step, the carbonyl double bond is reformed by the expulsion of the leaving group. Due to its stability, the pentafluorophenoxide anion is an excellent leaving group, facilitating the collapse of the tetrahedral intermediate to form the final acylated product, such as an amide in the case of aminolysis. nih.govchemistrysteps.com This mechanism is distinct from a one-step SN2-type displacement, which is geometrically unfavorable at a carbonyl center. chemistrysteps.com The facility of this process, even at low temperatures, underscores the "activated" nature of PFP esters. rsc.orgrsc.org

The subsequent collapse of this intermediate is driven by the expulsion of the group best able to stabilize a negative charge, which in this case is the pentafluorophenoxide. chemistrysteps.com The stability of this leaving group is a direct consequence of the electron-deficient character of the perfluorinated aromatic ring. nih.gov In certain catalytic systems, such as those employing 2-pyridones, the transition state can be further stabilized through hydrogen bonding interactions that facilitate a concerted activation of both the ester and the incoming nucleophile. nih.gov

Proton transfer steps are intimately involved in the kinetics of PFP ester aminolysis, particularly in aqueous or protic environments. The nucleophilicity of the attacking amine is highly dependent on its protonation state; primary and secondary amines must be in their non-protonated, free-base form to be reactive. Consequently, these reactions are typically conducted at neutral to slightly basic pH (pH 7-9) to ensure a sufficient concentration of the nucleophilic amine. broadpharm.com Buffers containing competing primary amines, such as Tris or glycine, are avoided as they can react with the PFP ester. broadpharm.combroadpharm.com

While the principal reactivity of PFP esters in acyl transfer involves ionic, polar mechanisms, they can participate in radical reactions under specific conditions. A notable example is their use as highly efficient O-ketyl radical precursors. organic-chemistry.org When treated with a mild single-electron reducing agent like samarium(II) iodide (SmI₂), PFP esters can undergo electron transfer to form a ketyl radical. This reactivity has been harnessed for the synthesis of α,α-dideuterio alcohols with excellent functional group tolerance. organic-chemistry.org Computational studies have confirmed the high reactivity of PFP esters as redox-active precursors due to their favorable redox potential. organic-chemistry.org

Furthermore, radical processes have been employed in the synthesis of PFP esters themselves. An electrochemical method has been developed that proceeds via an oxyl-radical intermediate generated from the anodic oxidation of pentafluorophenol. rsc.orgrsc.orgresearchgate.netnih.gov This radical species then engages in a cascade of nucleophilic aromatic substitution and acyl substitution steps to form the final PFP ester product. rsc.orgnih.gov It is important to note that this radical pathway pertains to the formation of the ester, not its subsequent acyl transfer reactivity under standard coupling conditions. The stability of the PFP ester group has also been observed under certain radical-generating conditions, such as with AIBN, where other functional groups in a molecule can be selectively transformed while the PFP ester remains intact. researchgate.net

Comparative Reactivity Studies of PFP Esters with Other Activated Esters

The performance of PFP esters as acylating agents is best understood in comparison to other classes of activated esters, most notably the widely used N-hydroxysuccinimide (NHS) esters. These comparisons generally focus on two key metrics: the rate of aminolysis (reaction with the target nucleophile) and the rate of hydrolysis (reaction with water), as the ratio of these rates determines the efficiency of the conjugation in aqueous media.

Pentafluorophenyl esters are widely recognized for their superior hydrolytic stability compared to N-hydroxysuccinimide esters. rsc.orgresearchgate.netwikipedia.org In aqueous solutions, NHS esters have a half-life that can be measured in hours at neutral pH and shortens to minutes as the pH becomes more basic. researchgate.net In contrast, PFP esters are significantly less susceptible to spontaneous hydrolysis under the same conditions. broadpharm.combroadpharm.comwikipedia.org One study demonstrated that a PFP ester was approximately six times more stable to hydrolysis than its NHS counterpart in an aqueous solution. rsc.orgnih.gov This enhanced stability provides a longer reaction window and leads to more efficient and higher-yield conjugations, as less of the activated ester is consumed by the competing hydrolysis pathway. broadpharm.comthieme-connect.com

Interactive Data Table: PFP vs. NHS Ester Characteristics

FeaturePentafluorophenyl (PFP) EsterN-Hydroxysuccinimide (NHS) EsterPrimary Sources
Hydrolytic Stability High; significantly more stable in aqueous buffers.Moderate to Low; susceptible to rapid hydrolysis, especially at pH > 7. rsc.org, thieme-connect.com, rsc.org, researchgate.net, nih.gov
Reactivity with Amines Slightly less reactive than NHS esters.Highly reactive, often with faster initial kinetics. thieme-connect.com
Overall Efficiency Often higher due to lower loss from hydrolysis.Can be lower due to significant competing hydrolysis. thieme-connect.com, broadpharm.com
Optimal Reaction pH Typically pH 7-9, can be slightly higher than for NHS.Typically pH 7-8.5. researchgate.net, broadpharm.com
Byproduct Pentafluorophenol (less nucleophilic).N-hydroxysuccinimide. thieme-connect.com

Comparison with Pentachlorophenyl and Nitrophenyl Esters

In the landscape of activated esters used for synthesis, pentafluorophenyl esters are considered more reactive than their pentachlorophenyl (PCP) and nitrophenyl (Np) counterparts. highfine.comumich.edu The reactivity of these esters is directly related to the acidity of the corresponding phenol (B47542) leaving group. The strong electron-withdrawing fluorine atoms on the PFP group make pentafluorophenol a better leaving group than pentachlorophenol (B1679276) or nitrophenol.

Historically, activated esters like p-nitrophenyl and trichlorophenyl derivatives have been used in solid-phase synthesis, but their reaction rates are often low, even when catalysts are employed. psu.edu In contrast, PFP esters typically react swiftly, often within an hour. umich.edu This enhanced reactivity is a significant advantage. While pentachlorophenyl esters are also effective, a practical drawback can be the difficulty in removing the pentachlorophenol byproduct after the reaction is complete. umich.edu The clean and rapid nature of reactions involving PFP esters, combined with their stability and ease of handling as crystalline solids, has made them a preferred choice in many applications, including the synthesis of complex peptides. nih.govpsu.edu

Kinetic Studies on Relative Coupling Rates

Kinetic studies provide quantitative evidence for the superior reactivity of pentafluorophenyl esters in coupling reactions. When compared directly with pentachlorophenyl (PCP) and nitrophenyl (Np) esters, PFP esters demonstrate a dramatically higher rate of reaction. This significant difference in coupling speed is crucial for efficient synthesis, as it helps to reduce or eliminate undesirable side reactions by ensuring the primary reaction proceeds much more quickly. highfine.com

One study quantified the relative coupling rates, revealing the following relationship: OPFP >> OPCP > ONp. highfine.com

Table 1: Relative Coupling Rates of Activated Esters

Ester Type Abbreviation Relative Rate
Pentafluorophenyl Ester OPFP 111
Pentachlorophenyl Ester OPCP 3.4
p-Nitrophenyl Ester ONp 1

Data sourced from kinetic studies on the relative coupling speeds of activated esters. highfine.com

The high chemoselectivity and reactivity of the PFP ester group have been demonstrated in complex molecular frameworks. In one notable study, a compound containing both a PFP carboxylate ester and a PFP sulfonate ester was synthesized. rsc.org When this molecule was treated with an amine (allylamine) at 0 °C, the reaction occurred exclusively at the more reactive PFP ester site to form an amide. rsc.org Subsequent heating to 65 °C with a different amine (piperidine) was required to induce a reaction at the less reactive sulfonate ester site. rsc.org This experiment underscores the exceptional reactivity of the PFP carboxylate ester, which allows for selective transformations even in the presence of other reactive functional groups. rsc.org

Table 2: List of Mentioned Chemical Compounds

Compound Name
Pentafluorophenyl 4-morpholin-4-ylbenzoate
Pentafluorophenyl ester
Pentachlorophenyl ester
Nitrophenyl ester
p-Nitrophenyl ester
Trichlorophenyl ester
Allylamine
Piperidine
Pentafluorophenol
Pentachlorophenol
Nitrophenol

Catalysis in Reactions Involving Pentafluorophenyl Esters

Palladium-Catalyzed Transformations

Palladium catalysis has become an indispensable tool in organic chemistry, and its application to the transformation of pentafluorophenyl esters has opened new avenues for C-C bond formation.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of C-C bond formation. Traditionally, this reaction involves the coupling of an organoboron compound with an organic halide. However, recent advancements have extended the scope of this reaction to include ester electrophiles, with pentafluorophenyl esters being particularly effective substrates due to their high reactivity. fluorine1.ruresearchgate.netdergipark.org.tr This approach allows for the formation of ketones from the corresponding esters and boronic acids, proceeding through a selective cleavage of the C-O acyl bond. fluorine1.ruresearchgate.netdergipark.org.tr

The reaction typically employs a Pd(0)/phosphane catalyst system and proceeds efficiently under relatively mild conditions. fluorine1.rudergipark.org.tr The high reactivity of the pentafluorophenyl ester group allows for chemoselective coupling, even in the presence of other, less reactive ester functionalities. fluorine1.ru This methodology establishes pentafluorophenyl esters as bench-stable, economical, and highly reactive acylative reagents for cross-coupling reactions. fluorine1.ruresearchgate.netdergipark.org.tr Mechanistic studies suggest that the reactivity of these esters can be correlated with the rotational barriers around the C(acyl)-O bond. fluorine1.rudergipark.org.tr For a compound like Pentafluorophenyl 4-morpholin-4-ylbenzoate, this reaction would theoretically yield a 4-morpholinyl-aryl ketone.

Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Pentafluorophenyl Esters

Pentafluorophenyl Ester Substrate Boronic Acid Product Yield (%) Reference
Pentafluorophenyl benzoate (B1203000) Phenylboronic acid Benzophenone 95 fluorine1.ru
Pentafluorophenyl 4-methoxybenzoate 4-Acetylphenylboronic acid 4-Methoxy-4'-acetylbenzophenone 87 fluorine1.ru
Pentafluorophenyl 2-naphthoate 4-Fluorophenylboronic acid (4-Fluorophenyl)(naphthalen-2-yl)methanone 91 fluorine1.ru
Pentafluorophenyl 4-cyanobenzoate 3-Methylphenylboronic acid 4-Cyano-3'-methylbenzophenone 85 fluorine1.ru

A more advanced application of palladium catalysis in conjunction with pentafluorophenyl esters is seen in synergistic catalytic systems. By combining a palladium catalyst with a chiral Lewis base, it is possible to achieve highly stereoselective C-C bond-forming reactions. One such example is the diastereodivergent Aldol-type coupling of alkoxyallenes with pentafluorophenyl esters. epa.gov

This dual catalytic system enables access to both syn and anti diastereomeric products, a significant challenge in traditional Aldol reactions. epa.gov The reaction proceeds via a proposed intermolecular protonative hydropalladation pathway. epa.gov The palladium catalyst activates the allene, while the chiral Lewis base activates the pentafluorophenyl ester, leading to a highly controlled and stereoselective coupling. While this specific reaction has been demonstrated with various pentafluorophenyl esters, the application to this compound would be a novel extension of this methodology.

Lewis Base Catalysis (e.g., Isothioureas, Poly-DMAP)

Lewis base catalysis offers a powerful, metal-free approach to activating pentafluorophenyl esters for various transformations.

Isothioureas: Chiral isothioureas have been successfully employed as Lewis base catalysts in reactions involving pentafluorophenyl esters. For instance, in cooperative catalysis with iridium, isothioureas can facilitate asymmetric [3+2] annulation reactions of vinyl aziridines with pentafluorophenyl esters to produce chiral γ-lactams in high yields and enantioselectivities. mdpi.commdpi.com In these processes, the isothiourea activates the pentafluorophenyl ester by forming a reactive acyl isothiouronium intermediate.

Poly-DMAP: 4-(Dimethylamino)pyridine (DMAP) and its polymeric versions (Poly-DMAP) are highly effective nucleophilic catalysts for acyl transfer reactions. nih.govnih.govresearchgate.net DMAP's catalytic activity is attributed to the formation of a highly reactive N-acylpyridinium ion intermediate upon reaction with an acylating agent like a pentafluorophenyl ester. This intermediate is then readily attacked by a nucleophile, regenerating the catalyst. mdpi.com This mode of catalysis is exceptionally efficient for esterification and amidation reactions, even with sterically hindered substrates. researchgate.net The use of a polymeric version of DMAP simplifies catalyst removal and recycling. Given its structure, this compound would be expected to be an excellent substrate for DMAP-catalyzed acyl transfer reactions.

Table 2: Lewis Base-Catalyzed Reactions with Activated Esters

Activated Ester Type Lewis Base Catalyst Reaction Type Product Type Reference
Pentafluorophenyl Esters Isothiourea/Iridium [3+2] Annulation Chiral γ-lactams mdpi.com
α,β-Unsaturated p-nitrophenyl esters Isothiourea Transfer Hydrogenation Saturated esters highfine.com
Phthalic Anhydride (B1165640) (with cellulose) DMAP Esterification Cellulose phthalates mdpi.com
Acetic Anhydride (with hindered alcohol) DMAP Acylation Ester researchgate.net

Organoborane Catalysis (e.g., Tris(pentafluorophenyl)borane)

Tris(pentafluorophenyl)borane, B(C₆F₅)₃, is a powerful Lewis acid renowned for its high reactivity, which is derived from the electron-withdrawing nature of the three pentafluorophenyl rings. researchgate.netmdpi.com It has found widespread use in a variety of catalytic reactions, including those that could potentially involve pentafluorophenyl esters as substrates, although direct examples are less common than for other catalytic systems. B(C₆F₅)₃ is known to catalyze reductions, hydrosilylations, and C-C bond-forming reactions. mdpi.com

For instance, B(C₆F₅)₃ is a potent catalyst for the hydrosilylation of carbonyl compounds. mdpi.com While this is typically a reduction of ketones or aldehydes, its ability to activate carbonyl groups could be extended to the activation of the ester carbonyl in this compound for specific transformations, such as reduction or reaction with other nucleophiles. The high Lewis acidity and steric bulk of B(C₆F₅)₃ also allow it to function as part of a frustrated Lewis pair (FLP) for the activation of small molecules. researchgate.net

Cooperative and Relay Catalysis in Stereoselective Reactions

The combination of different catalytic modes, known as cooperative or relay catalysis, has emerged as a sophisticated strategy for achieving complex and highly stereoselective transformations. Pentafluorophenyl esters are excellent substrates for such systems due to their tunable reactivity with different types of catalysts.

As mentioned previously, synergistic palladium/chiral Lewis base catalysis for Aldol-type couplings is a prime example of cooperative catalysis. epa.gov Another powerful combination is the use of an isothiourea Lewis base with a transition metal, such as iridium, for asymmetric annulations. mdpi.commdpi.com In these systems, the Lewis base and the transition metal catalyst activate the two different reacting partners independently and simultaneously to achieve a concerted transformation.

Relay catalysis, in contrast, involves a sequential series of catalytic cycles where the product of the first cycle becomes the substrate for the second. A tandem palladium and isothiourea relay catalysis has been developed for the enantioselective synthesis of α-amino acid derivatives. While the specific substrates in that study were not pentafluorophenyl esters, the principle of using a highly reactive acylating agent that can be generated in situ or used directly is applicable. The high reactivity of the pentafluorophenyl ester group in a molecule like this compound makes it an ideal candidate for integration into such complex, multi-catalyst systems to build molecular complexity in a controlled and stereoselective manner.

Structure Reactivity Relationships and Design Principles for Pfp Esters

Influence of the Pentafluorophenyl Moiety on Electrophilicity and Leaving Group Ability

The high reactivity of PFP esters in nucleophilic acyl substitution reactions is primarily attributed to the electronic properties of the pentafluorophenyl group. wikipedia.org This moiety significantly enhances the electrophilicity of the carbonyl carbon and functions as an excellent leaving group. nih.gov

The key to this activation lies in the strong electron-withdrawing nature of the five fluorine atoms on the phenyl ring. This inductive effect polarizes the C(carbonyl)-O(ester) bond, making the carbonyl carbon more electron-deficient and, therefore, more susceptible to attack by nucleophiles. wikipedia.org

Furthermore, the pentafluorophenoxide anion (C₆F₅O⁻) is a highly stabilized and efficient leaving group. wikipedia.org Its stability arises from the ability of the electron-withdrawing fluorine atoms to delocalize the negative charge of the resulting anion. The pKa of the conjugate acid, pentafluorophenol (B44920) (HOC₆F₅), is a key indicator of the leaving group's ability; a lower pKa signifies a more stable conjugate base and thus a better leaving group. masterorganicchemistry.comlibretexts.org PFP esters are known to contain good leaving groups with conjugate acid pKa values typically ranging from 4 to 10 in water. rsc.org

Kinetic studies have demonstrated the superior reactivity of PFP esters compared to other activated esters. For instance, the relative rate of coupling for PFP esters (OPFP) is significantly higher than that for pentachlorophenyl esters (OPCP) and p-nitrophenyl esters (ONp), with a reported ratio of 111:3.4:1, respectively. highfine.com This enhanced reaction rate is advantageous as it can minimize or eliminate undesirable side reactions. highfine.com PFP esters are also noted for being less susceptible to spontaneous hydrolysis compared to other esters like succinimidyl esters, which is a valuable property during conjugation reactions in aqueous media. wikipedia.org

Electronic and Steric Effects of Acyl Substituents (e.g., 4-morpholin-4-yl) on Reaction Rates and Selectivity

Electronic Effects: The electronic nature of substituents on the acyl group can either increase or decrease the electrophilicity of the carbonyl carbon. numberanalytics.com

Electron-withdrawing groups enhance the partial positive charge on the carbonyl carbon, making it more reactive towards nucleophiles and thus increasing the reaction rate.

Electron-donating groups decrease the electrophilicity of the carbonyl carbon, which in turn reduces the reaction rate. numberanalytics.com

In the specific case of Pentafluorophenyl 4-morpholin-4-ylbenzoate, the acyl group is a 4-morpholin-4-ylbenzoyl group. The morpholino substituent, connected through its nitrogen atom to the para-position of the benzoate (B1203000) ring, is generally considered an electron-donating group due to the lone pair of electrons on the nitrogen atom. This electron-donating character would be expected to decrease the intrinsic reactivity of the benzoate ester compared to one with an unsubstituted benzoyl group or one with an electron-w-ithdrawing group. This effect has been observed in the aminolysis of substituted phenyl acetates, where the introduction of less electron-withdrawing substituents led to reduced reactivity. nih.gov

Steric Effects: The size and spatial arrangement of the acyl substituent can also have a profound impact on reaction rates. numberanalytics.com Bulky substituents can sterically hinder the approach of a nucleophile to the carbonyl center, thereby slowing down the reaction. numberanalytics.comacs.org This principle is a cornerstone of understanding reaction kinetics in organic chemistry. numberanalytics.com For the 4-morpholin-4-ylbenzoyl group, the morpholine (B109124) ring, while not exceptionally large, does add steric bulk compared to a simple benzoyl group. The degree of this steric hindrance would depend on the size and nature of the incoming nucleophile.

Correlation of Reactivity with Conformational Dynamics and Isomerization Barriers

The reactivity of esters is not solely determined by static electronic and steric factors but is also influenced by their conformational dynamics, particularly the rotational barrier around the C(acyl)–O bond. msu.eduacs.org Esters generally prefer a planar conformation to maximize the stabilizing resonance interaction between the lone pair on the alkoxy oxygen and the π-system of the carbonyl group (nOp → π*C=O). imperial.ac.uk

This planarity leads to two primary conformers: s-cis and s-trans. For most esters, the s-cis conformer is significantly more stable than the s-trans form. imperial.ac.uk The energy barrier for rotation around the C(acyl)–O bond, which represents the energy required to move from one planar conformer to another through a non-planar transition state, is a key parameter. In methyl formate, for example, this barrier is approximately 12 to 13 kcal/mol. msu.edu

The height of this rotational barrier can influence reactivity. A higher barrier implies a more rigid structure, which could affect the accessibility of the carbonyl group to an incoming nucleophile. The transition state for nucleophilic attack requires the carbonyl carbon to change its hybridization from sp² to sp³, and a rigid ground state conformation might require more energy to achieve this transition state geometry.

The specific conformational preferences and rotational barriers for this compound are not extensively documented in readily available literature. However, the general principles apply. The bulky pentafluorophenyl group and the substituted benzoyl group would influence the rotational barrier around the C(acyl)–O bond. The stability of the ground state conformers and the energy required to achieve the transition state for nucleophilic attack will be a function of the complex interplay between the electronic effects of the morpholino and pentafluorophenyl groups, as well as the steric interactions between all components of the molecule. Studies on related systems, such as amine-substituted [s]-triazines, show that rotational barriers are sensitive to substituent electronegativity and solvent polarity. nih.gov

Rational Design of PFP Esters for Tunable Reactivity and Specific Applications

The principles outlined in the preceding sections form the basis for the rational design of PFP esters with tailored reactivity for specific applications, such as peptide synthesis, bioconjugation, and the creation of functional materials. nih.govmdpi.com By systematically modifying the acyl portion of the ester, chemists can fine-tune the molecule's reaction rate and selectivity.

The ability to tune reactivity is achieved by modulating the electronic and steric properties of the acyl substituent.

To increase reactivity , one would incorporate electron-withdrawing groups onto the acyl moiety. This strategy enhances the electrophilicity of the carbonyl carbon, leading to faster reaction rates.

To decrease reactivity or achieve greater selectivity, electron-donating or sterically bulky groups can be introduced. numberanalytics.com This can be useful in complex syntheses where chemoselectivity is paramount.

This concept of "tunable reactivity" has been demonstrated in various contexts. For instance, in the development of cross-electrophile coupling reactions, the reactivity of redox-active esters was controlled by altering substituents on the ester's backbone, which in turn controlled the rate of radical generation. nih.gov Similarly, in the creation of multifunctional molecules, a pentafluorophenol benzene (B151609) triester was used as a flexible synthon that allowed for the sequential and controlled addition of different amine nucleophiles, a process governed by the changing electronic nature of the central ring with each addition. nih.gov

The table below illustrates how different acyl substituents can theoretically modulate the reactivity of a PFP ester.

Table 1: Theoretical Influence of Acyl Substituents on PFP Ester Reactivity

Acyl Substituent (R in R-CO-OC₆F₅) Electronic Effect Steric Effect Predicted Relative Reactivity
4-Nitrobenzoyl Strongly Electron-Withdrawing Moderate High
Benzoyl Neutral (Reference) Moderate Medium
4-Morpholin-4-ylbenzoyl Electron-Donating Moderate-High Low-Medium
Pivaloyl (t-butyl) Weakly Electron-Donating Very High Very Low

This ability to rationally design PFP esters with predictable reactivity profiles makes them powerful tools in modern organic chemistry, enabling the precise construction of complex molecular architectures. nih.gov

Advanced Spectroscopic and Computational Approaches in Pfp Ester Research

Computational Chemistry for Mechanistic and Reactivity Predictions

Computational studies, particularly those employing Density Functional Theory (DFT), are critical in validating the enhanced reactivity of PFP esters. organic-chemistry.org These methods allow for the detailed examination of reaction pathways that are often difficult to observe experimentally.

DFT calculations are frequently used to model the transition states of reactions involving PFP esters. By calculating the geometries and energies of these transient structures, chemists can predict the most likely reaction mechanisms. For the broader class of PFP esters, DFT has been used to understand their coordination with metal ions and to rationalize their high reactivity in various transformations. researchgate.net Computational results have shown that the pentafluorophenyl group significantly increases the acidity of the α-hydrogen of the ester, a finding that explains its reactivity profile. researchgate.net

Energetic analysis provides quantitative data on the stability of intermediates and the energy required to overcome reaction barriers. For PFP esters, computational studies have validated their superior redox potential compared to other ester precursors, which is a key factor in their high reactivity in single-electron transfer reactions. organic-chemistry.org These analyses help in understanding why PFP esters are often more efficient than other activated esters, such as N-hydroxysuccinimide (NHS) esters, as they are less prone to hydrolysis. researchgate.net

Time-Resolved Spectroscopy for Direct Observation of Reactive Intermediates

Time-resolved spectroscopy encompasses a set of powerful techniques used to study dynamic chemical processes and observe short-lived reactive intermediates directly. wikipedia.org These methods operate on timescales ranging from picoseconds to milliseconds, making it possible to map the production and consumption of transient species throughout a reaction cycle. acs.org

Techniques like time-resolved infrared (TRIR) spectroscopy provide structural information about intermediates, helping to elucidate complex reaction mechanisms. unipr.itynu.edu.cn While specific studies on Pentafluorophenyl 4-morpholin-4-ylbenzoate are not available, time-resolved fluorescence and absorption spectroscopy are standard methods for investigating photochemical reactions, charge transfer processes, and the behavior of molecules in excited states for various ester compounds. acs.orgscirp.org These approaches are crucial for distinguishing between proposed mechanistic pathways, such as single electron transfer (SET) versus atom transfer (AT), by directly observing the relevant intermediates. acs.org

Advanced NMR Techniques for Reaction Monitoring and Mechanistic Probing

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile tool for real-time monitoring of chemical reactions, providing quantitative data on the concentration of reactants, products, and sometimes, observable intermediates. magritek.com

Modern NMR methods, including on-line and in-flow setups, allow for the continuous tracking of reaction kinetics without the need for sampling. nih.govbeilstein-journals.org For esterification and transesterification reactions, ¹H and ¹³C NMR can be used to follow the disappearance of starting materials and the appearance of the ester product. nih.govmestrelab.com This is achieved by monitoring the chemical shifts and integration of specific signals, such as the methylene (B1212753) or carbonyl groups adjacent to the ester linkage. nih.gov Although no specific NMR kinetic data for this compound was found, the general methodology is well-established for studying ester formation and conversion, providing insights into reaction rates and mechanisms. researchgate.netosf.io

Applications of Pentafluorophenyl Esters in Advanced Chemical Synthesis and Chemical Biology

Peptide and Protein Synthesis Methodologies

The formation of the amide bond is the cornerstone of peptide and protein synthesis. PFP esters of amino acids have emerged as superior reagents in this process, facilitating efficient and clean coupling reactions. nbinno.comnih.gov They are employed in both solid-phase and solution-phase synthesis strategies, offering significant advantages over traditional methods.

Solid-Phase Peptide Synthesis (SPPS) is a dominant methodology for the chemical synthesis of peptides. altabioscience.com In SPPS, an amino acid is covalently attached to an insoluble resin support, and the peptide chain is elongated through a series of coupling and deprotection steps. The use of protecting groups for the α-amino group of the amino acids is crucial to prevent self-polymerization and other side reactions. altabioscience.com The two most common protecting group strategies are the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile fluorenylmethyloxycarbonyl (Fmoc) group. americanpeptidesociety.org

PFP esters of both Fmoc- and Boc-protected amino acids have been successfully implemented in SPPS. psu.edunih.govrsc.org The use of pre-formed PFP active esters of the protected amino acids offers a significant advantage by avoiding the need for in situ activation with coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC), which can lead to the formation of byproducts that are difficult to remove. psu.edu

The application of Fmoc-amino acid PFP esters in SPPS, particularly in polar solvents like dimethylformamide (DMF), has been shown to result in rapid and efficient coupling reactions. nih.govpsu.edu The addition of a catalyst, such as 1-hydroxybenzotriazole (B26582) (HOBt), can further enhance the rate of acylation. nih.gov This methodology has proven effective even in the synthesis of "difficult" peptide sequences that are prone to aggregation. psu.edursc.org Similarly, Boc-amino acid PFP esters have been demonstrated to yield high-purity peptides with coupling rates comparable to those achieved with symmetrical anhydrides, which are known for their high reactivity. nih.gov

Protecting Group Synthesis Strategy Key Advantages of PFP Esters References
FmocSolid-Phase Peptide Synthesis (SPPS)Rapid coupling, high purity, suitable for difficult sequences. nih.govpsu.edursc.org nih.govpsu.edursc.org
BocSolid-Phase Peptide Synthesis (SPPS)High purity, coupling rates comparable to symmetrical anhydrides. nih.gov nih.gov

While SPPS is highly effective for the synthesis of many peptides, solution-phase peptide synthesis remains a valuable strategy, particularly for large-scale synthesis and the preparation of peptide fragments. slideshare.net PFP esters are also well-suited for solution-phase synthesis. nih.gov The high reactivity of PFP esters allows for rapid and clean coupling reactions in solution, often with minimal side reactions. nbinno.com The use of PFP esters in solution-phase synthesis can simplify purification procedures due to the clean reaction profiles. nih.gov

The primary advantage of using PFP esters in peptide synthesis lies in their high reactivity, which leads to rapid coupling times. nbinno.com The electron-withdrawing pentafluorophenyl group makes the ester carbonyl carbon highly electrophilic and an excellent leaving group, facilitating nucleophilic attack by the amino group of the growing peptide chain. nih.gov This heightened reactivity translates to shorter reaction times and increased efficiency.

Furthermore, PFP esters contribute to the minimization of side reactions, a critical aspect of peptide synthesis. nbinno.com One of the most common side reactions is racemization, the loss of stereochemical integrity at the chiral α-carbon of the amino acid. nbinno.com The use of PFP esters has been shown to result in robust peptide bond formation with minimal racemization, which is crucial for the biological activity of the final peptide. nbinno.com Additionally, because PFP esters are pre-activated, the growing peptide chain is not exposed to the harsh conditions of in situ activation reagents, further reducing the potential for side reactions. nih.gov

Feature of PFP Esters Advantage in Peptide Synthesis References
High ReactivityRapid coupling times, increased efficiency. nbinno.com nbinno.com
StabilityLess susceptible to hydrolysis compared to other active esters. wikipedia.orgbroadpharm.com wikipedia.orgbroadpharm.com
Pre-activationAvoids in situ coupling reagents, minimizing byproducts. nih.govpsu.edu nih.govpsu.edu
Clean ReactionsMinimization of side reactions, including racemization. nbinno.com nbinno.com

The versatility of PFP esters extends to the synthesis of modified and unnatural amino acids, which are incorporated into peptides to enhance their properties, such as stability, binding affinity, and biological activity. nih.gov For instance, PFP esters can be employed in the synthesis of perfluoroaromatic amino acids. nih.gov

A notable application is in the synthesis of bi-aryl amino acids, which are crucial components in creating conformationally constrained cyclic peptides. nih.gov The Suzuki-Miyaura coupling, a powerful method for forming carbon-carbon bonds, is often used to create the bi-aryl linkage. nih.gov While not directly involved in the coupling reaction itself, PFP esters can be used to activate the carboxylic acid of the bi-aryl amino acid for its subsequent incorporation into a peptide sequence. nih.gov

The precise control over chemical reactions afforded by PFP esters is critical in the construction of complex, mechanically interlocked molecules like rotaxanes. Rotaxanes consist of a dumbbell-shaped molecule threaded through a macrocycle, with bulky "stoppers" at each end of the dumbbell preventing the macrocycle from dethreading.

A novel strategy for the synthesis of wikipedia.orgrotaxanes utilizes PFP esters as exchangeable stoppers. nih.govresearchgate.net Stable pillar nih.govarene-containing wikipedia.orgrotaxanes with PFP ester stoppers can be prepared on a large scale. nih.gov These PFP ester stoppers can then be reacted with various nucleophiles to introduce a wide range of functional groups as the final stoppers, forming amide, ester, or thioester linkages in good to excellent yields. nih.gov Crucially, the rotaxane structure is fully preserved during these transformations, as the addition-elimination mechanism of the reaction at the PFP ester prevents the unthreading of the axle from the macrocycle. nih.gov This method provides a high degree of control over the final structure and chirality of these complex biomolecular constructs.

Bioconjugation and Development of Chemical Probes

Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule such as a protein or a peptide. This technique is fundamental to the development of diagnostic tools, therapeutic agents, and chemical probes for studying biological processes. PFP esters are highly effective reagents for bioconjugation due to their reactivity towards primary amines, such as the ε-amino group of lysine (B10760008) residues in proteins. wikipedia.orgbio-techne.com

PFP esters are used to attach a variety of labels and functional moieties to biomolecules, including:

Fluorophores: For creating fluorescent probes to visualize and track biomolecules in cells and tissues. wikipedia.org

Haptens: Small molecules that can elicit an immune response when attached to a larger carrier protein. wikipedia.org

Polyethylene Glycol (PEG): PEGylation, the attachment of PEG chains, can improve the solubility, stability, and pharmacokinetic properties of therapeutic proteins and peptides. broadpharm.comprecisepeg.com PFP esters of PEG are used for this purpose. broadpharm.comprecisepeg.com

An important advantage of PFP esters in bioconjugation is their greater stability towards hydrolysis in aqueous buffers compared to other commonly used amine-reactive reagents like N-hydroxysuccinimide (NHS) esters. wikipedia.orgbroadpharm.comprecisepeg.com This leads to more efficient and controlled conjugation reactions, particularly at the slightly basic pH (typically 7.2-8.5) required to ensure the target amine groups are deprotonated and nucleophilic. bio-techne.comprecisepeg.com The development of chemical probes often relies on the reliable and specific labeling of biomolecules, a task for which PFP esters are exceptionally well-suited. wikipedia.orgprecisepeg.com

Site-Selective Protein Labeling and Functionalization (e.g., Lysine-Selective)

Pentafluorophenyl (PFP) esters are highly effective reagents for the labeling of proteins by forming stable amide bonds with primary amine groups, such as those on lysine residues and the N-terminus. wikipedia.org While this reactivity is generally robust, making it useful for labeling almost any protein, it typically precludes site-selective modification. researchgate.net

However, recent advancements have demonstrated that fluoro-phenyl esters can achieve remarkable site-selectivity. A notable example is the preferential labeling of human kappa antibodies at a single, conserved lysine residue (K188) within the light chain constant domain. researchgate.net The accelerated rate of reaction at this specific site is attributed to the local protein environment, including neighboring histidine (H189) and aspartate (D151) residues. researchgate.net Researchers have refined this process to enhance the yield of single-residue conjugation from 50-70% to over 95%. researchgate.net This high degree of selectivity can be achieved by optimizing reaction conditions, such as lowering the temperature to 4°C or employing flow chemistry. researchgate.net

Furthermore, PFP esters serve as crucial tools for creating bifunctional linkers used in protein conjugation. rsc.orgresearchgate.net This approach facilitates the attachment of various molecules, including fluorophores or haptens, to proteins for detection and analysis. wikipedia.org The use of PFP derivatives has also been explored for the radiolabelling of proteins with isotopes like ¹⁸F. nih.gov

Research Findings in Site-Selective Protein Labeling with Fluoro-Phenyl Esters
Target ProteinSpecific ResidueReagent TypeKey FindingsCitation
Human kappa antibodies (e.g., Fab fragment of trastuzumab)Lysine (K188)Pentafluorophenyl (PFP) estersPreferential labeling at K188 due to neighboring residues (H189, D151). researchgate.net
General ProteinsLysine residues and N-terminiPFP estersUseful for attaching fluorophores and haptens; less susceptible to hydrolysis than succinimidyl esters. wikipedia.org
Human Serum Albumin (HSA)Not specifiedPentafluorobenzaldehyde, 2,3,5,6-tetrafluorophenylpentafluorobenzoateA simple, one-step method for ¹⁸F radiolabelling of proteins. nih.gov
Native ProteinsNot specifiedBioorthogonal tetrazine groupsNew amino acid-specific labeling strategy for site-selective modification. digitellinc.com

Functionalization of Polymeric Nanoparticles (e.g., Single-Chain Polymer Nanoparticles (SCNPs))

Pentafluorophenyl (PFP) esters are a versatile platform for the functionalization of various nanoparticles (NPs), including those made of metals, semiconductors, and insulators. acs.orgnih.gov This approach allows for the rapid and dense grafting of PFP-functionalized nanoparticles onto amine-functionalized surfaces, creating robust, covalently coupled structures. acs.orgnih.gov

A significant application lies in the modification of single-chain polymer nanoparticles (SCNPs), which are bio-inspired structures that mimic the size and complexity of proteins. rsc.orgutwente.nlrsc.org SCNPs containing PFP ester moieties can be readily prepared and subsequently modified without altering the nanoparticle's backbone structure. rsc.orgrsc.org The post-formation functionalization occurs through the substitution of the activated PFP esters with a variety of primary amines. rsc.orgutwente.nl This strategy has been used to create water-soluble SCNPs decorated with:

Fluorescent labels for imaging and tracking. rsc.orgutwente.nl

"Click" functionality for further, orthogonal chemical modifications. rsc.orgutwente.nl

Amino acids and peptides to create SCNP-protein hybrids and mimic biological functions. rsc.orgutwente.nl

This method provides a straightforward way to adjust the physicochemical properties of SCNPs, enabling the development of synthetic analogues that can replicate the complex functions of proteins, such as controlled delivery of therapeutics or imaging agents. rsc.orgrsc.org

Applications of PFP Esters in Nanoparticle Functionalization
Nanoparticle TypeFunctionalization StrategyResulting FunctionalitiesCitation
Single-Chain Polymer Nanoparticles (SCNPs)Post-formation substitution of PFP esters with various amines.Fluorescent labels, 'click' groups, amino acids, peptides. rsc.orgutwente.nlrsc.org
Gold (Au) NPs, Quantum Dots (QDs), Insulator NPsCoupling of PFP-functionalized NPs with amine-functionalized NPs.Core-satellite nanostructures, hybrid nanocomposites, selective quenching. acs.orgnih.gov

Design and Synthesis of Activity- and Affinity-Based Chemical Probes

The high reactivity of PFP esters makes them valuable in the synthesis of chemical probes designed to study biological systems. nih.gov These probes can be used to monitor enzymatic activity or to selectively label biomolecules for detection and analysis. nih.govnih.gov For instance, PFP esters can be used to attach fluorescent probes to biomolecules containing primary amines. nih.gov

In the field of activity-based probes, which are designed to covalently bind to the active site of specific enzymes, PFP chemistry provides a reliable method for constructing these tools. A key application is in the development of protease probes. While many such probes rely on fluorescence, chemiluminescent probes offer extremely high detection sensitivity. nih.gov For example, chemiluminescent dioxetane-based probes designed to detect specific proteases showed a signal increase of up to 7,800-fold in the presence of the target enzyme compared to the background. nih.gov The synthesis of such complex probes can be streamlined using solid-phase synthesis, where PFP esters could be employed for the efficient coupling of different molecular components.

Furthermore, PFP chemistry is instrumental in introducing bioorthogonal groups, such as tetrazines, onto proteins. digitellinc.com This allows for highly specific, two-step labeling strategies where the modified protein can be subsequently and selectively reacted with a complementary probe in a complex biological environment. digitellinc.com

Creation of Bifunctional Linkers for Dual-Active Biopharmaceuticals

A sophisticated application of PFP ester chemistry is the creation of bifunctional, or heteroconjugate, linkers. rsc.orgresearchgate.net These linkers are designed to connect two different biomolecules, such as a peptide and a carbohydrate, or two different proteins. rsc.orgresearchgate.net This technology is particularly important for developing dual-active biopharmaceuticals or for attaching targeting moieties to therapeutic proteins. nih.govrsc.org

An efficient method involves using mixed esters of aliphatic dicarboxylic acids, where one end is a highly reactive pentafluorophenyl ester and the other is a less reactive o-fluorophenyl ester. rsc.orgresearchgate.net This difference in reactivity allows for controlled, sequential conjugation. The PFP ester reacts faster and under milder basic conditions with the primary amino group of the first biomolecule. Subsequently, the o-fluorophenyl ester can be reacted with the second biomolecule under stronger basic conditions and with a longer reaction time. rsc.orgresearchgate.net

This strategy offers several advantages:

Complete control over the heteroconjugation reaction. rsc.orgresearchgate.net

The ability to vary the spacer length by choosing different aliphatic dicarboxylic acids. rsc.orgresearchgate.net

An economic and quick method for conjugating biomolecules via lysine side chains, a reaction for which few alternatives exist. rsc.orgresearchgate.net

This approach has been successfully used to conjugate polypeptides with peptides and to create glycopeptides by linking a peptide to a carbohydrate derivative. rsc.orgresearchgate.net

Polymer Chemistry and Materials Science

In polymer chemistry, PFP esters are a cornerstone for creating functional materials through post-polymerization modification. This strategy allows for the synthesis of a simple, reactive precursor polymer which can then be transformed into a library of diverse functional polymers. nih.govkaist.ac.krresearchgate.net

Post-Polymerization Functionalization of PFP Ester-Containing Polymers

Polymers containing PFP ester groups, such as poly(pentafluorophenyl acrylate) (PPFPA) and poly(pentafluorophenyl methacrylate) (PFPMA), serve as highly versatile platforms for post-polymerization modification (PPM). nih.govresearchgate.netrsc.org The PFP ester is an excellent leaving group, allowing for efficient substitution with a wide array of nucleophiles, particularly primary and secondary amines, under mild conditions. nih.govutwente.nlkaist.ac.kr This method is advantageous because it allows for the creation of functional polymers that may be difficult to synthesize directly from their corresponding monomers. researchgate.net

Researchers have utilized this approach to create a vast library of materials with tailored properties. nih.gov For example, a single homopolymer of PPFPA can be sequentially modified to construct pH-responsive polymeric micelles for anti-cancer drug delivery. rsc.org Copolymers containing PFPMA have been modified using orthogonal strategies, such as amidation and thiol-ene reactions, to introduce multiple different functional groups onto the same polymer backbone. nih.gov This allows for precise control over the final properties of the material.

The scope of functional groups that can be introduced is extensive, including:

Water-soluble polymers like poly(ethylene glycol) (PEG). nih.gov

Fluorescent molecules like pyrene. nih.gov

Biologically relevant molecules like peptides and antibodies. rsc.orgutwente.nl

Thermoresponsive polymers. rsc.org

Examples of Post-Polymerization Modification of PFP Ester-Containing Polymers
Precursor PolymerModifying Agent(s)Resulting Polymer FunctionalityApplicationCitation
Poly(pentafluorophenyl acrylate) (PPFPA)1-amino-2-propanolAmphiphilic, pH-responsiveDrug delivery nanocarriers rsc.org
P(MAEO-co-PFPMA)Thiols, amines (e.g., benzylamine, allylamine)Hydroxyl, amine, allyl, pyrene, PEG groupsCreation of functional polymer libraries nih.gov
PFP-functional precursor copolymersVarious aminesFluorescent labels, 'click' groups, peptidesProtein mimicry, SCNP-protein hybrids rsc.orgutwente.nl
Poly(pentafluorophenyl acrylate) brushesAntibodiesAntibody-conjugated surfacesPurification of target proteins rsc.orgutwente.nl

Fabrication of Functional Polymer Networks and Membranes

The reactivity of PFP esters is also harnessed to create functional polymer networks and membranes. A robust and stable network can be formed by copolymerizing monomers like PEG diacrylate with pentafluorophenyl acrylate (B77674) (PFPA). osti.gov This creates a universal scaffold that can be quantitatively modified after polymerization. osti.gov

By soaking the crosslinked membrane in solutions containing various primary amines, the PFP ester groups are substituted, grafting new functionalities onto the polymer network backbone. osti.gov This one-step post-polymerization modification is highly efficient and provides access to a wide array of functional membranes from a single starting material. osti.gov

This platform allows for a high degree of control over key membrane properties:

Chemical Functionality: A diversity of basic, acidic, hydrophobic, polar, and solute-chelating moieties can be introduced. osti.gov

Crosslinking Density: Can be tuned in the initial polymerization step. osti.gov

Water Uptake: Controlled by the choice of functional group and crosslinking density. osti.gov

This methodology is vital for systematically studying structure-property relationships in materials like ion-transporting membranes, as it allows researchers to isolate the effect of chemical functionality from other physical parameters. osti.gov

Advanced Polymer Grafting Strategies (e.g., Grafting-To and Grafting-From)

Pentafluorophenyl (PFP) active esters are pivotal in advanced polymer grafting, a technique used to tether polymer chains to a substrate, creating a dense layer known as a polymer brush. These brushes modify surface properties for applications ranging from biocompatible coatings to microelectronics. The two primary strategies, "grafting-to" and "grafting-from," both leverage the high reactivity and stability of PFP esters.

The "grafting-to" (or "grafting onto") method involves synthesizing a complete polymer chain with a reactive end group, which then attaches to a complementary functional group on the substrate surface. nih.gov PFP ester-containing polymers are ideal for this approach. For instance, polymers like poly(pentafluorophenyl 4-vinylbenzoate) can be synthesized with controlled molecular weight and narrow distribution via methods like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. rsc.org The PFP ester groups along the polymer backbone or at the chain end can then react efficiently with amine-functionalized surfaces to form stable amide bonds, anchoring the polymer to the substrate. nih.govrsc.org This method offers excellent control over the molecular weight and composition of the grafted polymer. chalmers.se However, as the grafting density increases, steric hindrance can impede the attachment of subsequent polymer chains, limiting the achievable brush density. chalmers.se

Conversely, the "grafting-from" technique involves immobilizing a polymerization initiator on the substrate surface first. researchgate.netresearchgate.net Polymer chains are then grown directly from the surface in situ. chalmers.se PFP chemistry is instrumental here as well. Surfaces can be functionalized with molecules containing a PFP ester, which can then be modified with an initiator-containing amine. Alternatively, an initiator containing a PFP ester can be synthesized and attached to the surface. A more direct approach involves creating a surface with initiator functionalities and then growing a PFP-containing polymer like poly(pentafluorophenyl acrylate) (PPFPA) from it. researchgate.net The resulting PFP-activated polymer brush is a versatile platform for post-polymerization modification, where various amine-containing molecules can be grafted onto the brush, allowing for the creation of complex and multifunctional surfaces. researchgate.net This method overcomes the steric hindrance limitations of "grafting-to," enabling the formation of much denser and thicker polymer brushes. chalmers.se

Table 1: Comparison of Polymer Grafting Strategies Using Pentafluorophenyl Esters

Feature Grafting-To Grafting-From
Process Pre-formed polymers are attached to the surface. nih.gov Polymer chains are grown from initiators immobilized on the surface. researchgate.net
PFP Ester Role Acts as a reactive group on the polymer for coupling to an amine-functionalized surface. rsc.org Can be part of the initiator for surface attachment or part of the monomer for creating a reactive polymer brush for further functionalization. researchgate.net
Control over Polymer Excellent control over molecular weight and polydispersity of the grafted chains before attachment. chalmers.se Characterization of the grafted polymer is more complex as it is attached to the surface.
Grafting Density Generally lower due to steric hindrance from already attached chains. chalmers.se Can achieve significantly higher grafting densities. chalmers.se
Polymer Brush Thickness Limited by the grafting density. Can produce thicker, more uniform polymer layers.

| Typical Application | Creating well-defined, less dense polymer coatings. | High-density functional surfaces, sensors, and biocompatible interfaces. nih.gov |

Development of Depolymerizable Semi-Fluorinated Polymers

The creation of sustainable and recyclable functional materials is a significant goal in polymer science. Pentafluorophenyl groups have been incorporated into the design of innovative depolymerizable semi-fluorinated polymers. These materials are engineered for a circular economy, allowing them to be chemically recycled back to their constituent monomers under mild conditions. researchgate.netnih.gov

Researchers have developed polymers through the ring-opening metathesis polymerization (ROMP) of functionalized monomers, such as those based on a trans-cyclobutane fused cyclooctene (B146475) (tCBCO) scaffold. researchgate.netacs.org This specific monomer structure imparts chemical recyclability to the resulting polymer. By incorporating side chains with fluorinated moieties and PFP groups, scientists can precisely tune the material's properties.

For example, a polymer (P2) possessing a rigid pentafluorophenyl imide substituent was synthesized. acs.org This polymer, along with others containing different fluorinated side chains, demonstrated a wide range of tunable glass transition temperatures (Tg) from -2 °C to 88 °C and excellent thermal stability, with decomposition temperatures (Td) above 280 °C. researchgate.netacs.org The semi-fluorinated nature of these polymers also imparts significant hydrophobicity, with water contact angles exceeding 90°. researchgate.netnih.gov

Crucially, these polymers can be efficiently depolymerized back to their monomers. In the presence of a ruthenium-based catalyst, over 90% conversion to the monomer can be achieved at room temperature. acs.org Furthermore, the PFP group serves as a reactive handle for post-polymerization functionalization. Through a regioselective para-fluoro-thiol substitution reaction, the PFP imide substituent on the polymer can be modified, adding another layer of versatility for creating complex polymer structures. researchgate.netnih.gov

Table 2: Properties of Depolymerizable Semi-Fluorinated Polymers

Polymer ID Functional Group Glass Transition Temp. (Tg) Decomposition Temp. (Td, 5% loss) Depolymerization Yield (25 mM, 16h)
P1 Heptafluorobutyl ester -2 °C 288 °C >90%
P2 Pentafluorophenyl imide 88 °C 338 °C ~90%
P3 Fluorinated ladderane 13 °C 303 °C >90%

Data sourced from research on depolymerizable polymers based on tCBCO monomers. researchgate.netacs.org

Diverse Applications in Organic Synthesis

Construction of Unsymmetrical Imides

Pentafluorophenyl esters serve as highly effective reagents for the synthesis of unsymmetrical acyclic imides. This method provides a convenient and high-yielding alternative to traditional approaches, which often suffer from low yields or the formation of symmetric byproducts. The process involves the acylation of an amide with a PFP ester. acs.org

The synthesis begins with a primary amide, which is deprotonated with a suitable base, such as sodium hydride, to form the corresponding sodium salt. This salt is then treated with a pentafluorophenyl ester of a different carboxylic acid. The highly activated nature of the PFP ester facilitates the nucleophilic attack by the amide anion, leading to the formation of the unsymmetrical imide and sodium pentafluorophenoxide as a byproduct. The reaction proceeds cleanly, and the desired product can be isolated in good to excellent yields following a straightforward workup. This method's efficiency is attributed to the excellent leaving group ability of the pentafluorophenoxide anion. acs.org

Stereoselective Synthesis of Atropisomeric Amides via Intramolecular Acyl Transfer

A novel and powerful strategy for the stereoselective synthesis of C–N atropisomeric amides—molecules with hindered rotation around a carbon-nitrogen single bond—relies on an intramolecular acyl transfer mechanism where activated esters are key intermediates. researchgate.netepa.gov Although not specifying Pentafluorophenyl 4-morpholin-4-ylbenzoate, the methodology is perfectly suited for substrates activated as PFP esters. Atropisomeric amides are significant motifs in medicinal chemistry and agrochemistry. nih.gov

The strategy involves designing a molecule that contains both an amine nucleophile and a tethered, temporary Lewis basic activating group (such as a pyridine (B92270) or tertiary amine). researchgate.netnih.gov The synthesis proceeds by first acylating the more nucleophilic Lewis basic group with an acylating agent, which can be an acid chloride or a highly reactive ester like a PFP ester. This forms a reactive acylpyridinium or acylammonium intermediate in situ. Subsequently, a rate-determining intramolecular acyl transfer occurs, where the target amine attacks the activated carbonyl, forming the final amide product. researchgate.net

This process operates under kinetic control, allowing for the selective formation of one atropisomer over the other, often with high diastereoselectivity (>95:5 dr). nih.gov The kinetically favored product can often be isomerized to the thermodynamically more stable atropisomer upon heating, providing access to either configuration from a single precursor. epa.gov This methodology highlights how the reactivity of activated esters can be harnessed to control complex stereochemical outcomes.

Role in the Synthesis of Siderophore Vectors for Antibiotic Trojan Horse Strategies

The "Trojan Horse" strategy is a clever approach to bypass bacterial antibiotic resistance mechanisms. rsc.org It involves attaching an antibiotic to a siderophore—a small molecule that bacteria produce and recognize to acquire essential iron from their environment. nih.govibm.com The bacterium actively transports the siderophore-antibiotic conjugate into the cell, unknowingly delivering the toxic payload. researchgate.net

The success of this strategy hinges on the stable chemical linkage between the siderophore and the antibiotic. This is where the utility of pentafluorophenyl esters becomes apparent. PFP esters are premier activating agents for forming robust amide bonds between a carboxylic acid and an amine—a common linkage in these conjugates. researchgate.netnih.gov

In a synthetic scheme, a siderophore or a linker molecule could be functionalized with a carboxylic acid. This acid can be converted to its highly reactive PFP ester derivative. A compound like this compound represents such an activated building block. This activated siderophore (or linker) can then be reacted with an amine group on an antibiotic, such as an aminopenicillin or aminoglycoside, to form a stable amide bond. nih.gov The high reactivity of the PFP ester ensures that this conjugation reaction proceeds efficiently under mild conditions, preserving the complex and often sensitive structures of both the siderophore and the antibiotic. researchgate.net This approach enables the modular construction of novel siderophore-drug conjugates designed to combat multi-drug resistant bacteria. goums.ac.ir

Desymmetrization Strategies for Multifunctional Compounds

Pentafluorophenyl esters are powerful tools for the desymmetrization of symmetrical, multifunctional core molecules, enabling the rapid and controlled synthesis of non-symmetrical derivatives. researchgate.net This strategy is particularly valuable for creating complex molecules like non-C3-symmetric benzene-1,3,5-tricarboxamides (BTAs), which have applications in supramolecular chemistry and biomaterials. researchgate.net

The process starts with a symmetrical core molecule bearing multiple identical reactive sites, such as benzene-1,3,5-tricarbonyl trichloride. This core is first reacted with an excess of pentafluorophenol (B44920) to create a symmetrical, triply-activated PFP ester synthon (e.g., tris(pentafluorophenyl) benzene-1,3,5-tricarboxylate). The high reactivity and solubility of the PFP ester make this step clean and efficient. researchgate.net

The key desymmetrization step involves the controlled, stoichiometric addition of a nucleophile, such as an amine. Due to the high reactivity of the PFP ester, the reaction can be stopped selectively after the addition of one or two equivalents of the nucleophile. For instance, adding one equivalent of a primary amine (Amine 1) to the tri-activated core preferentially yields the monosubstituted derivative. The remaining PFP ester groups can then be reacted with a different amine (Amine 2) to produce a disubstituted or fully non-symmetrical product. This stepwise, controlled reactivity allows for the creation of multifunctional molecules with precisely arranged side-chains, a task that is challenging with less reactive esters. researchgate.net

Table 3: Desymmetrization of a Tris(pentafluorophenyl) BTE Synthon

Reactant Stoichiometry (Nucleophile:BTE) Expected Major Product Reported Isolated Yield
1 eq. Hexylamine Monosubstituted BTA 51%
2 eq. Hexylamine Disubstituted BTA 49%
1 eq. Dodecylamine, then 2 eq. Hexylamine A-B-B type Unsymmetrical BTA 50%

Data based on the desymmetrization of tris(pentafluorophenyl) benzene-1,3,5-tricarboxylate (B1238097) (a BTE synthon). researchgate.net

Future Perspectives and Emerging Research Avenues in Pentafluorophenyl Ester Chemistry

Innovation in Catalytic Systems for Enhanced Reactivity and Selectivity

The development of novel catalytic systems is crucial for expanding the synthetic utility of PFP esters, aiming for greater efficiency, milder reaction conditions, and improved selectivity. A notable advancement involves the use of palladium-phosphine catalysts. For instance, a mild Pd2(dba)3/PCy3 catalyst system has been shown to effectively activate the C(acyl)-O bond of PFP esters in acyl Suzuki cross-coupling reactions, producing high yields without requiring more reactive and less selective Pd-NHC precatalysts. researchgate.net

Copper catalysis has also opened new pathways. A one-pot, copper-catalyzed multicomponent reaction of aryl diazonium salts, DABSO (DABCO·(SO2)2), and pentafluorophenol (B44920) has been developed for the synthesis of PFP sulfonic esters, showcasing the potential for complex formations in a single step. nih.gov Furthermore, innovations are pushing towards greener chemistry. Bimetallic oxide clusters, such as rhodium-ruthenium (RhRu) nanoparticles with a mean diameter of just 1.2 nm, have demonstrated exceptional activity in cross-dehydrogenative coupling (CDC) reactions to form aryl esters. labmanager.com These catalysts utilize molecular oxygen as the sole, environmentally benign oxidant, with water as the only byproduct, representing a significant step towards sustainable chemical synthesis. labmanager.com Another novel approach utilizes pentafluoropyridine (B1199360) to generate acyl fluorides in situ from carboxylic acids, which can then react to form esters and thioesters in a simple one-pot process. rsc.org

Catalyst SystemReaction TypeKey Advantages
Pd2(dba)3/PCy3Acyl Suzuki Cross-CouplingMild conditions, high yields, avoids less selective Pd-NHC catalysts. researchgate.net
Copper (Cu)Multicomponent SulfonylationOne-pot synthesis of PFP sulfonic esters. nih.gov
RhRu Bimetallic Oxide ClustersCross-Dehydrogenative CouplingHigh efficiency, uses O2 as a green oxidant, produces water as the only byproduct. labmanager.com
PentafluoropyridineEster/Thioester FormationMediates one-pot synthesis from carboxylic acids via in situ acyl fluoride (B91410) generation. rsc.org

Advanced Computational Design and Machine Learning for Predictive Synthesis and Reactivity

The empirical, trial-and-error approach to catalyst discovery and reaction optimization is time-consuming and expensive. rsc.org Advanced computational design and machine learning (ML) are emerging as powerful tools to accelerate progress in ester chemistry. Researchers are exploring various ML architectures—including neural networks (NN), Gaussian processes (GP), decision trees, and random forests—to predict the outcomes of catalytic reactions. rsc.org One study successfully used ML models to predict the yields of ruthenium-catalyzed ester hydrogenation with a reasonably low error, demonstrating the potential to identify efficient catalysts and optimal reaction conditions computationally. rsc.org

These predictive models are not limited to chemocatalysis. Artificial neural networks (ANN) and support vector machines (SVM) have been effectively used to predict the reaction yields for the enzymatic synthesis of esters, such as the 3-β-O-phthalic ester of betulinic acid. arxiv.org By using inputs like time, temperature, enzyme amount, and molar ratios, these models can achieve high prediction accuracy, simplifying the optimization of biocatalytic processes. arxiv.org Beyond predicting yields, ML is also being used for bioprospecting. An ensemble classifier known as EP-pred was developed to identify substrate-promiscuous ester hydrolases directly from their protein sequences, greatly increasing the efficiency of discovering new enzyme candidates for synthesis. mdpi.com

Expanding the Scope of Biomedical Applications Beyond Current Paradigms

PFP esters are well-established reagents in peptide synthesis and for linking molecules to proteins. wikipedia.orgnih.gov However, their application in biomedicine is expanding into more complex and advanced systems. One of the most promising frontiers is in the development of novel nanomaterials. PFP ester-functionalized nanoparticles (PFP-NPs) have been created as versatile building blocks for the robust, covalent coupling of different types of nanoparticles, including metals and semiconductors. nih.gov This technology allows for the creation of core-satellite nanostructures and can be used for the selective identification of amine-functionalized quantum dots, opening doors for advanced diagnostics and hybrid nanocomposites. nih.gov

The role of PFP esters as precursors to functional polymers is another rapidly growing area. Polymers bearing activated PFP esters can undergo post-polymerization modification to create a vast library of materials. mdpi.com This strategy is used to synthesize glycopolymers for drug delivery and to create conjugates with biomacromolecules like proteins and antibodies. mdpi.com PFP esters have been instrumental in creating highly defined peptide-polymer conjugates, which have applications in smart materials and targeted drug delivery systems. nih.gov The versatility of PFP ester chemistry allows for the synthesis of polymers with tailored properties, such as pH-responsive nanocarriers and redox-responsive nanogels, further broadening their biomedical utility. researchgate.net

Application AreaExampleSignificance
NanomaterialsPFP ester-functionalized gold nanoparticles (PFP-NPs)Enables covalent coupling to other nanoparticles (e.g., quantum dots) for creating hybrid materials and advanced diagnostics. nih.gov
Functional PolymersSynthesis of glycopolymers and peptide-polymer conjugatesPost-polymerization modification allows for the creation of materials for drug delivery and smart biomaterials. nih.govmdpi.com
BioconjugationAttaching fluorophores and haptens to biomoleculesPFP esters offer high reactivity and greater stability against hydrolysis compared to NHS esters, leading to more efficient labeling. wikipedia.org
Drug DeliverypH-responsive and redox-responsive nanocarriersPolymers derived from PFP esters can be designed to release therapeutic agents in specific biological environments. researchgate.net

Development of Sustainable and Economically Viable Synthetic Routes

The chemical industry's shift towards green chemistry has spurred the development of more sustainable methods for ester synthesis. Electrosynthesis represents a significant advance in this domain. Researchers have demonstrated the ability to produce esters from renewable feedstocks like carbon monoxide and water using copper catalysts in an electrochemical process. nus.edu.sg A direct electrochemical method for synthesizing PFP esters has also been developed, which couples carboxylic acids with pentafluorophenol without the need for external, waste-generating dehydrating agents. rsc.org This process leverages the unique electrochemical properties of pentafluorophenol to achieve a clean and efficient transformation. rsc.org

The use of environmentally benign oxidants is another key strategy. As mentioned previously, catalytic systems using molecular oxygen instead of harsh chemical oxidants are highly advantageous, producing only water as a byproduct. labmanager.com Biocatalysis, primarily using enzymes like lipases, is another cornerstone of sustainable ester synthesis. researchgate.net Enzymatic reactions proceed under mild conditions, such as lower temperatures, and are highly selective, reducing the formation of unwanted byproducts. researchgate.netmdpi.com These methods align with the principles of green chemistry by minimizing waste, reducing energy consumption, and often utilizing renewable resources. researchgate.net

Integration of PFP Ester Chemistry into Automated and High-Throughput Synthesis Platforms

To accelerate the discovery of new molecules and materials, chemical synthesis is increasingly moving towards automation and high-throughput experimentation (HTE). mt.com These platforms enable researchers to perform a massive number of reactions in parallel, rapidly screening variables like catalysts, substrates, and reaction conditions. mt.com The integration of PFP ester chemistry into these workflows allows for the rapid generation of libraries of compounds for biological screening or materials testing.

Recent developments have produced next-generation automated synthesizers capable of iterative cross-coupling, reducing synthesis cycle times by an order of magnitude. chemrxiv.org Such platforms can perform a sequence of coupling, purification, and deprotection steps in a fully automated fashion. chemrxiv.org This technology is being applied to create libraries of complex molecules, including saturated N-heterocycles, by combining readily available building blocks through sequences involving redox-active esters. youtube.com The vast amount of data generated from HTE can then be used to train machine learning models to predict reaction outcomes and molecular properties, creating a powerful feedback loop that combines automated synthesis with artificial intelligence to redefine the pace of chemical discovery. youtube.comchemspeed.com

Q & A

Q. What are the recommended analytical methods for characterizing Pentafluorophenyl 4-morpholin-4-ylbenzoate in synthetic mixtures?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) to resolve and quantify the compound in mixtures. For impurity profiling, employ reference standards (e.g., EP-grade impurities) to calibrate detection thresholds, as outlined in pharmaceutical impurity guidelines . Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for structural confirmation, with emphasis on distinguishing morpholine and pentafluorophenyl moieties.

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Adopt strict personal protective equipment (PPE) protocols, including chemical-resistant gloves (e.g., nitrile) and safety goggles. Work in a fume hood to mitigate inhalation risks. The compound’s potential carcinogenicity (IARC/OSHA classifications) and mutagenicity necessitate exposure limits below 0.1% concentration in formulations . Conduct regular risk assessments using Safety Data Sheet (SDS) guidelines, focusing on Sections 2 (hazard identification) and 9 (ecological precautions, though data gaps exist) .

Q. How can researchers optimize the synthesis of this compound to minimize by-products?

  • Methodological Answer : Employ a two-step esterification protocol:

Step 1 : React 4-morpholin-4-ylbenzoic acid with thionyl chloride (SOCl₂) to form the acyl chloride intermediate.

Step 2 : Couple with pentafluorophenol under anhydrous conditions using triethylamine (Et₃N) as a base.
Monitor reaction progress via thin-layer chromatography (TLC) and optimize stoichiometry (1:1.2 molar ratio of acid to phenol) to reduce unreacted starting materials. Post-synthesis, purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Advanced Research Questions

Q. What mechanistic insights explain the stability of this compound under varying pH conditions?

  • Methodological Answer : Conduct accelerated stability studies in buffered solutions (pH 1–12) at 40°C/75% RH. Use LC-MS to track degradation products, such as hydrolyzed benzoic acid derivatives. Computational modeling (DFT calculations) can predict electron-withdrawing effects of the pentafluorophenyl group on ester bond stability. Correlate experimental half-life (t₁/₂) with calculated activation energies to identify pH-sensitive sites .

Q. How can surface interactions of this compound with indoor materials influence its environmental fate?

  • Methodological Answer : Apply microspectroscopic imaging (e.g., ToF-SIMS or AFM-IR) to analyze adsorption kinetics on common indoor surfaces (e.g., glass, PVC). Measure partition coefficients (Kₐᵥ) between air and surfaces under controlled humidity. Compare with computational predictions using molecular dynamics (MD) simulations to assess non-covalent interactions (e.g., van der Waals, π-π stacking) .

Q. What strategies resolve contradictions in reported toxicity data for fluorinated aromatic esters like this compound?

  • Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design comparative toxicity assays. For example:
  • In vitro : Compare mutagenicity (Ames test) across bacterial strains (e.g., S. typhimurium TA98 vs. TA100) with/without metabolic activation (S9 fraction).
  • In silico : Use QSAR models to reconcile discrepancies between experimental LD₅₀ values and computational predictions.
    Document variability sources (e.g., impurity profiles, solvent effects) using PICO frameworks to isolate confounding factors .

Q. What role does the morpholine substituent play in the compound’s reactivity with nucleophiles?

  • Methodological Answer : Perform kinetic studies using nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMF, DMSO). Monitor reaction rates via UV-Vis spectroscopy or stopped-flow techniques. Compare with analogs lacking the morpholine group to quantify its electron-donating effects. Density Functional Theory (DFT) can map transition states and charge distribution to explain enhanced or suppressed reactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.